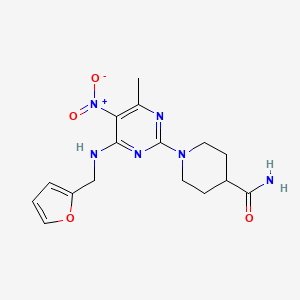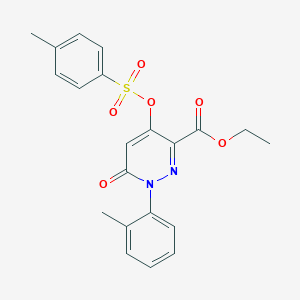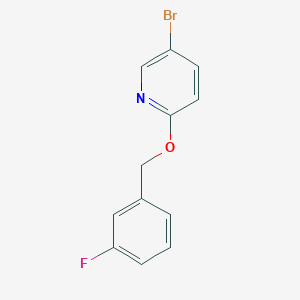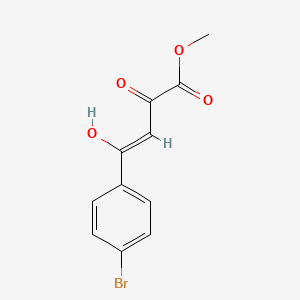
methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular aldol condensation to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
化学反应分析
Types of Reactions
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromophenyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2Z)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
methyl (Z)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPHNFANFKOJY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Br)\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/new.no-structure.jpg)
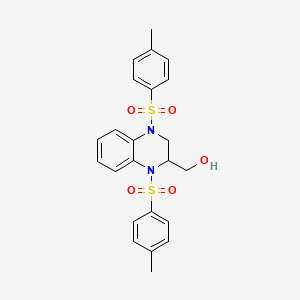
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
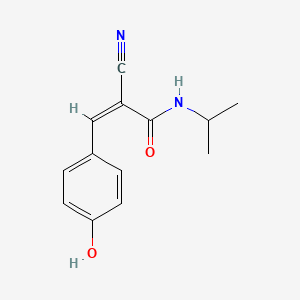
methylidene}amino 3,4-dichlorobenzoate](/img/structure/B2675937.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide](/img/structure/B2675938.png)
![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
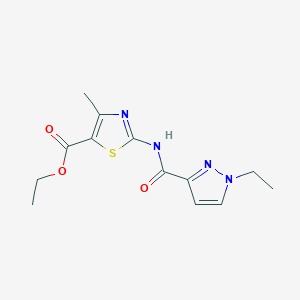
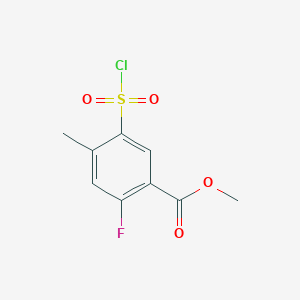
![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)
